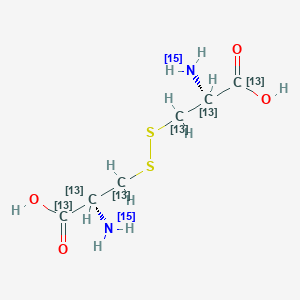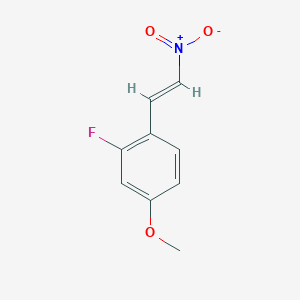
2-Fluoro-4-methoxy-1-((E)-2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-1-(2-nitroethenyl)benzene: is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitroethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring. This can be achieved by treating 2-fluoro-4-methoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Ethenylation: The introduction of an ethenyl group. This can be done through a condensation reaction with an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a nitrobenzene derivative.
Reduction: Formation of an aminobenzene derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and fluorine groups can influence the compound’s lipophilicity and binding affinity to targets.
Comparison with Similar Compounds
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Fluoro-4-methoxy-1-ethenylbenzene: Lacks the nitro group, affecting its potential biological activity.
4-Methoxy-1-(2-nitroethenyl)benzene: Lacks the fluorine atom, which can influence its chemical reactivity and biological properties.
Uniqueness: 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom, methoxy group, and nitroethenyl group allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-1-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-8-3-2-7(9(10)6-8)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChI Key |
FOMFCUCIUOMGLQ-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])F |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


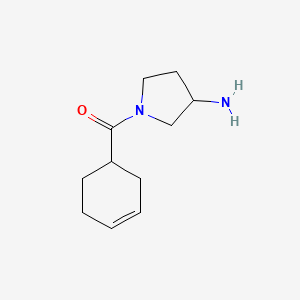
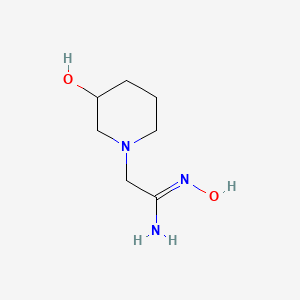
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
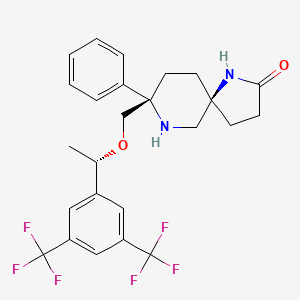
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
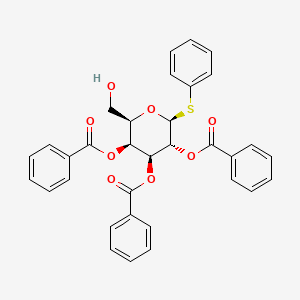
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
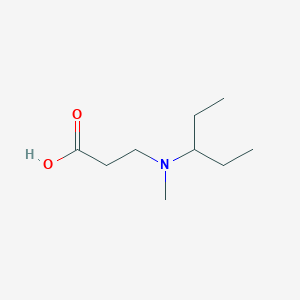
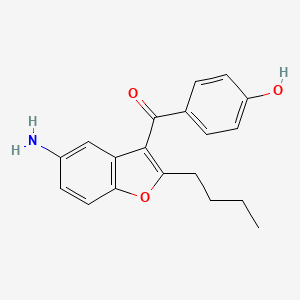
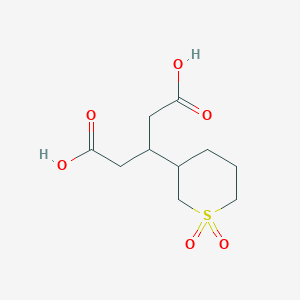
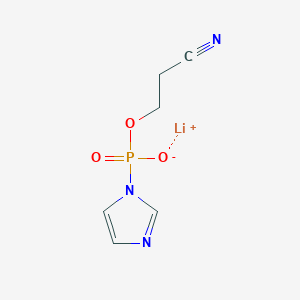
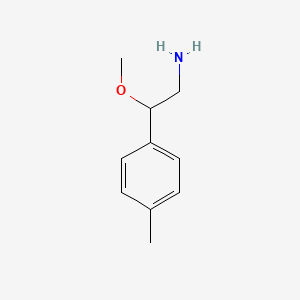
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
